4-methyl-5-trifluoromethyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Overview
Description
4-Methyl-5-trifluoromethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a chemical compound belonging to the class of triazoles Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-5-trifluoromethyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 4-methyl-5-trifluoromethyl-1,2,4-triazol-3-thiol with an oxidizing agent to form the corresponding triazolone.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-5-trifluoromethyl-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents onto the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, 4-methyl-5-trifluoromethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a useful tool in drug discovery.
Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic potential. They have been investigated for their antifungal, antibacterial, and anticancer properties.
Industry: In industry, the compound is used in the development of agrochemicals, pharmaceuticals, and materials. Its trifluoromethyl group imparts unique properties that are beneficial in various applications.
Mechanism of Action
The mechanism by which 4-methyl-5-trifluoromethyl-2,4-dihydro-3H-1,2,4-triazol-3-one exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific derivatives being studied.
Comparison with Similar Compounds
4-Methyl-5-trifluoromethyl-4H-1,2,4-triazolin-3(2H)-thione: This compound is structurally similar but contains a sulfur atom instead of an oxygen atom in the triazole ring.
5-Trifluoromethyl-1,2,4-triazol-3-one: This compound lacks the methyl group present in the target compound.
Uniqueness: 4-Methyl-5-trifluoromethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to the presence of both a methyl and a trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. This combination of groups provides a balance of hydrophobic and lipophilic properties, making it versatile in various applications.
Properties
IUPAC Name |
4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3N3O/c1-10-2(4(5,6)7)8-9-3(10)11/h1H3,(H,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKUFPKPQLWJHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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